dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride
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Overview
Description
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of dibenzo[a,d]cycloheptene, a structure characterized by a seven-membered ring fused with two benzene rings. This compound is often used in research due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines or other derivatives.
Scientific Research Applications
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride involves its interaction with specific molecular targets. For instance, it acts as a serotonin receptor antagonist, inhibiting the action of serotonin at its receptors. This interaction can lead to muscle relaxation and other therapeutic effects . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine Hydrochloride: A muscle relaxant with a similar structure and mechanism of action.
Amitriptyline: An antidepressant with a dibenzocycloheptene structure, used for its effects on neurotransmitter systems.
Nortriptyline: Another antidepressant with a similar core structure, used for its therapeutic effects on mood disorders.
Uniqueness
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to act as a serotonin receptor antagonist sets it apart from other compounds with similar structures, providing distinct therapeutic potential and research applications .
Properties
CAS No. |
1614-57-9 |
---|---|
Molecular Formula |
C20H24ClN |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H |
InChI Key |
VBKNNJQOMLOXQL-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] |
Canonical SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] |
Key on ui other cas no. |
1614-57-9 |
Synonyms |
3-(5H-DIBENZO[A,D]CYCLOHEPTEN-5-YLPROPYL)DIMETHYLAMMONIUM CHLORIDE |
Origin of Product |
United States |
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